phospho-Linoleoyl Ethanolamide
Beschreibung
Structure
2D Structure
Eigenschaften
InChI |
InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCOAVPHQCYQI-JFHYDWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Cellular Interactions
Receptor Engagement and Affinity
Interactions with Cannabinoid Receptors (CB1 and CB2)
Linoleoyl ethanolamide (LEA), the precursor to PLEA, demonstrates weak affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. medchemexpress.comcaymanchem.com Research indicates that LEA inhibits the binding of the potent synthetic cannabinoid agonist CP-55,940 to CB1 and CB2 receptors with inhibitory constant (Ki) values of 10 µM and 25 µM, respectively. medchemexpress.comcaymanchem.commedchemexpress.comnih.gov This suggests a significantly lower affinity compared to the primary endocannabinoid, anandamide (B1667382). The phosphorylation of LEA to form PLEA may alter this binding profile, but specific data on PLEA's direct interaction with cannabinoid receptors is not yet extensively documented.
Table 1: Binding Affinity of Linoleoyl Ethanolamide for Cannabinoid Receptors
| Compound | Receptor | Ki (µM) |
|---|---|---|
| Linoleoyl Ethanolamide | CB1 | 10 medchemexpress.comcaymanchem.com |
Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
Several N-acyl amides, a class of compounds that includes LEA, have been identified as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is a non-selective cation channel known for its role in pain perception and inflammation. mdpi.comwikipedia.org Studies have shown that a range of N-acyl amides can activate TRPV1, and it is plausible that LEA and its phosphorylated form, PLEA, could also interact with this receptor. nih.govmdpi.com For instance, N-arachidonoyl dopamine (B1211576) (NADA) and N-oleoyl dopamine (OLDA), which are structurally related to LEA, are potent endogenous ligands for TRPV1 receptors. nih.gov Further research is needed to specifically determine the agonist or antagonist activity of PLEA at TRPV1 channels.
Ligand Activity at Peroxisome Proliferator-Activated Receptors (PPAR-α)
Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. nih.govmdpi.com Several endocannabinoid-like compounds, including oleoylethanolamide (OEA), are known to be endogenous ligands for PPAR-α. nih.govresearchgate.net There is evidence suggesting that LEA may also be involved in the activation of PPAR-α, particularly in the intestine, where it may contribute to the regulation of food intake. nih.gov The activation of PPAR-α by these lipid mediators can influence gene transcription related to fatty acid oxidation and energy homeostasis. nih.govresearchgate.net Given the structural similarities, it is hypothesized that PLEA could also modulate PPAR-α activity, although direct evidence is pending.
Exploration of Other Potential Molecular Targets
The expanding field of endocannabinoid-like lipid mediators suggests that compounds like PLEA may interact with a variety of other molecular targets. These could include other G protein-coupled receptors (GPCRs), such as GPR55 and GPR119, which are known to be activated by certain N-acylethanolamines. nih.gov For example, GPR119 is activated by oleoylethanolamide (OEA) and linoleoyl ethanolamide (LEA). nih.gov Additionally, fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, is also inhibited by LEA, which could indirectly potentiate the effects of other endocannabinoids. nih.gov PLEA's potential interactions with these and other yet-to-be-identified receptors and enzymes remain an active area of investigation.
Intracellular Signaling Cascades
Modulation of ERK Phosphorylation
Extracellular signal-regulated kinases (ERK) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govembopress.org Research has shown that LEA can influence ERK phosphorylation. Specifically, at a concentration of 15 µM, LEA has been observed to cause an approximate 1.5-fold increase in ERK phosphorylation in a manner that appears to be independent of cannabinoid receptor activation. caymanchem.com This suggests that LEA, and potentially PLEA, can engage with intracellular signaling pathways that converge on the MAPK cascade. The mechanism by which this occurs is not fully elucidated but points to a broader role for these lipids in cellular signaling beyond direct receptor agonism. mdpi.com The modulation of ERK phosphorylation is a critical downstream event that can mediate many of the physiological effects of signaling molecules. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Phospho-Linoleoyl Ethanolamide | PLEA |
| Linoleoyl Ethanolamide | LEA |
| Anandamide (Arachidonoyl Ethanolamide) | AEA |
| Oleoylethanolamide | OEA |
| Palmitoylethanolamide (B50096) | PEA |
| N-arachidonoyl dopamine | NADA |
| N-oleoyl dopamine | OLDA |
| 2-arachidonoylglycerol (B1664049) | 2-AG |
| Stearoylethanolamide | SEA |
| Dihomo-γ-linolenoyl ethanolamide | |
| Docosatetraenoyl ethanolamide | |
| 2-arachidonyl glycerol (B35011) ether (noladin ether) | |
| Palmitoleoyl ethanolamide | |
| Heptadecanoyl ethanolamide | |
| Eicosatrienoic acid ethanolamide | |
| Behenamide | |
| Octadecanamide | |
| Lauramide | |
| Tetradecanamide | |
| Erucamide | |
| Linoleamide | |
| Palmitamide | |
| Myristic monoethanolamide | |
| Pentadecanoyl ethanolamide | |
| 2-Linoleoyl glycerol | |
| 2-palmitoyl glycerol | |
| N-Docosahexaenoyl ethanoyl serine | |
| N-Docosahexaenoyl glycine | |
| N-Docosahexaenoyl aspartic acid | |
| N-Docosahexaenoyl ethanolamide | |
| Lysophosphatidylinositol | LPI |
| Arachidonylcyclopropylamide | ACPA |
| Methanandamide | |
| Virodhamine | |
| Fenofibrate | |
| CP-55,940 | |
| SR141716A |
Regulation of AP-1 Dependent Transcription
Activator Protein-1 (AP-1) is a critical transcription factor that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families. nih.gov Its activity is tightly regulated by various stimuli, often through the mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular-signal-regulated kinase (ERK) pathway. nih.gov
Research indicates that linoleoyl ethanolamide (LEA), the metabolic product of this compound, directly influences AP-1 activity. In one study, LEA was shown to increase the phosphorylation of ERK. biomarker.hu This activation of the ERK pathway subsequently leads to an enhancement of AP-1-dependent transcription. biomarker.hu Notably, this effect was observed to be independent of cannabinoid receptor (CB1/CB2) activation, suggesting a distinct signaling mechanism for this class of lipid mediators. biomarker.hu
The table below summarizes the research findings on the effect of linoleoyl ethanolamide on AP-1 transcriptional activity.
| Compound | Cell/System Studied | Concentration | Effect on AP-1 | Pathway Implication | Reference |
| Linoleoyl Ethanolamide | Not Specified | 15 µM | ~1.5-fold increase in AP-1-dependent transcription | Mediated via ERK phosphorylation; CB receptor-independent | biomarker.hu |
Influence on NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov The anti-inflammatory properties of linoleoyl ethanolamide (LEA) have been directly linked to its ability to inhibit this pathway. researchgate.netnih.gov
In studies using mouse RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, LEA demonstrated significant inhibitory effects on NF-κB signaling. researchgate.netnih.gov The key mechanism identified was the suppression of the nuclear translocation of the NF-κB p65 subunit, a critical step for its function as a transcription factor. nih.gov By preventing p65 from moving into the nucleus, LEA effectively blocks the transcription of NF-κB's target genes. This inhibitory action on NF-κB is a central component of the compound's anti-inflammatory activity. researchgate.netnih.gov
The table below details the specific findings related to the inhibition of the NF-κB pathway by linoleoyl ethanolamide.
| Compound | Cell/System Studied | Stimulus | Key Finding | Mechanism | Reference |
| Linoleoyl Ethanolamide | Mouse RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed nuclear translocation of NF-κB p65 | Inhibition of Toll-like receptor 4 (TLR4) signaling | researchgate.netnih.gov |
Downstream Effects on Cellular Processes
The modulation of the AP-1 and NF-κB signaling pathways by this compound's derivative, LEA, results in significant downstream effects on various cellular processes, most notably inflammation.
The inhibition of the NF-κB pathway leads to a marked reduction in the expression and release of key inflammatory molecules. researchgate.net Research in macrophages has shown that LEA suppresses the LPS-induced production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, LEA inhibits the levels of cyclooxygenase-2 (COX-2) and its product, prostaglandin (B15479496) E2 (PGE2), which are both pivotal mediators of inflammation and pain. nih.gov These findings underscore the compound's role in attenuating the cellular inflammatory response.
The downstream consequences of the observed 1.5-fold increase in AP-1 dependent transcription are less specifically defined in current literature but are broadly associated with the fundamental cellular processes that AP-1 regulates, such as cell growth and differentiation. wikipedia.orgbiomarker.hu Additionally, related N-acylethanolamines are known to be involved in the regulation of food intake, suggesting a potential role for this compound and its derivatives in metabolic signaling. nih.govresearchgate.net
The table below summarizes the observed downstream effects resulting from the modulation of these signaling pathways.
| Signaling Pathway Modulated | Downstream Cellular Effect | Specific Molecules Affected | Cell/System Studied | Reference |
| NF-κB Inhibition | Reduction of inflammatory response | ↓ TNF-α, IL-1β, IL-6 | Mouse RAW264.7 Macrophages | nih.gov |
| NF-κB Inhibition | Reduction of inflammatory mediators | ↓ Cyclooxygenase-2 (COX-2), Prostaglandin E2 (PGE2) | Mouse RAW264.7 Macrophages | nih.gov |
| AP-1 Activation | Increased gene transcription | Genes involved in proliferation, differentiation, apoptosis | Not Specified | wikipedia.orgbiomarker.hu |
Physiological and Pathophysiological Roles of Endogenous Phospho Linoleoyl Ethanolamide and Linoleoyl Ethanolamide
Contributions to Endocannabinoid System Homeostasis
Linoleoyl ethanolamide (LEA) is a fatty acid ethanolamide that is considered part of the broader endocannabinoid system (ECS), which is a crucial signaling network for maintaining physiological balance. While not a classical endocannabinoid like anandamide (B1667382) (AEA), LEA's interaction with the ECS is multifaceted. It has been shown to weakly bind to the primary cannabinoid receptors, CB1 and CB2. Specifically, it inhibits the binding of the synthetic cannabinoid CP-55,940 with Ki values of 10 μM for CB1 and 25 μM for CB2 receptors.
A key aspect of LEA's role in endocannabinoid homeostasis is its interaction with the primary degradative enzyme of anandamide, fatty acid amide hydrolase (FAAH). LEA can competitively inhibit the hydrolysis of anandamide by FAAH, which may lead to a prolongation of anandamide's effects. This "entourage effect" suggests that by competing for the same metabolic enzyme, LEA can indirectly enhance the signaling of other endocannabinoids. Furthermore, LEA itself is a substrate for FAAH, which hydrolyzes it into linoleic acid and ethanolamine (B43304). This dynamic interplay with FAAH highlights LEA's role in the intricate regulation of the endocannabinoid tone.
Involvement in Lipid Metabolism and Energy Homeostasis
Linoleoyl ethanolamide and its precursor, phospho-linoleoyl ethanolamide, are implicated in the complex regulation of lipid metabolism and the maintenance of energy balance.
Regulation of Appetite and Feeding Behavior
Research has demonstrated that linoleoyl ethanolamide plays a role in appetite regulation. Studies in rats have shown that LEA can acutely suppress short-term food intake. This effect appears to be independent of the hormones insulin (B600854) and leptin. The mechanism is thought to involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) in enterocytes, which then activates afferent vagal fibers leading to the brain. This suggests a direct signaling role for LEA from the gut to the brain in modulating feeding behavior. It has been proposed that LEA, along with other endogenous N-acylethanolamines, contributes to the regulation of food intake by selectively prolonging the time to initiate feeding and the interval after a meal.
Influence on Hepatic Lipid Metabolism
Linoleoyl ethanolamide has been shown to influence lipid metabolism in the liver. In studies with diet-induced obese rats, administration of LEA resulted in weight loss and a reduction in circulating levels of triglycerides and cholesterol. Furthermore, LEA treatment led to a decrease in plasma transaminases, which are markers of liver damage. At the molecular level, LEA was found to enhance the expression of acetyl-CoA-oxidase (Acox) and Uncoupling protein-2 (Ucp2) in the liver of animals fed a high-fat diet. These proteins are involved in fatty acid oxidation and energy expenditure. While LEA treatment did not reverse liver steatosis (fatty liver) induced by a high-fat diet, the findings suggest that it contributes to the homeostatic signals that respond to diet-induced obesity and may help improve lipid metabolism.
Research Findings on LEA and Hepatic Lipid Metabolism
| Parameter | Effect of LEA Administration in High-Fat Diet-Induced Obese Rats | Reference |
| Body Weight | Reduction | |
| Circulating Triglycerides | Reduction | |
| Circulating Cholesterol | Reduction | |
| Plasma Transaminases | Reduction | |
| Hepatic Acetyl-CoA |
Immune Cell Modulation (e.g., Macrophages)
Associations with Endogenous Lipidome Perturbations in Biological States
This compound (pLEA) and its derivative, linoleoyl ethanolamide (LEA), are integral components of the endogenous lipid network, known as the lipidome. Their concentrations and metabolism are closely intertwined with the levels of other lipids, and perturbations in their signaling are associated with various physiological and pathophysiological states. While pLEA is primarily recognized as a biosynthetic intermediate caymanchem.commedchemexpress.com, LEA has been more extensively studied for its role as a bioactive lipid mediator that both reflects and influences broader changes in the lipid profile.
Detailed research has revealed that the endocannabinoid system, which includes LEA, is deeply connected to extensive lipid signaling networks. nih.gov Consequently, any disruption in this system, whether through genetic modification or in response to physiological stress like diet-induced obesity, can lead to significant and widespread shifts in the lipidome. nih.gov
Perturbations in Metabolic Disorders
In the context of metabolic health, LEA levels show significant correlation with markers of lipid dysregulation. Studies on human subjects have identified a direct relationship between circulating LEA concentrations and key metabolic parameters.
A study involving a representative population from southern Spain found that circulating levels of LEA were elevated in overweight individuals (Body Mass Index > 25 kg/m ²). nih.gov In this cohort, LEA concentrations were positively correlated with the circulating levels of both cholesterol and triglycerides, suggesting its involvement in the lipid perturbations that characterize obesity. nih.govresearchgate.net
Animal models of diet-induced obesity further clarify LEA's role. In rats fed a high-fat diet, administration of LEA resulted in notable improvements in the lipid profile, indicating a potential homeostatic function. nih.gov
| Parameter | Observation in High-Fat Diet (HFD) Fed Rats | Reference |
|---|---|---|
| Body Weight | Reduced weight gain | nih.govresearchgate.net |
| Circulating Triglycerides | Reduced | nih.govresearchgate.net |
| Circulating Cholesterol | Reduced | nih.govresearchgate.net |
| Liver Enzyme Expression (Acetyl-CoA-oxidase & UCP2) | Enhanced | nih.gov |
Interplay within the Central Nervous System Lipidome
The brain possesses a unique and complex lipidome, and N-acylethanolamines (NAEs) like LEA are critical signaling molecules within it. The enzyme fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of LEA and other NAEs. nih.gov Genetic deletion of FAAH in mice provides a clear model of how perturbing a single enzyme can cause a cascade of changes across the lipidome.
In FAAH knockout (KO) mice, the levels of all measured NAEs were significantly higher in all eight brain regions assayed compared to wild-type controls. nih.gov This demonstrates that FAAH activity is a critical regulator of the brain's NAE profile.
| N-Acylethanolamine (NAE) | Relative Magnitude of Increase in FAAH KO Mice Brain | Reference |
|---|---|---|
| N-stearoyl ethanolamine (SEA) | Highest increase | nih.gov |
| N-palmitoylethanolamine (PEA) | High increase | nih.gov |
| N-oleoyl ethanolamine (OEA) | High increase | nih.gov |
| N-linoleoyl ethanolamide (LEA) | Lower magnitude of increase | nih.gov |
| N-arachidonoyl ethanolamine (AEA) | Lower magnitude of increase | nih.gov |
| N-docosahexaenoyl ethanolamine (DHEA) | Lower magnitude of increase | nih.gov |
This tiered increase suggests that while FAAH degrades all these NAEs, it may have different efficiencies or that the biosynthetic rates of saturated NAEs are higher under these conditions. nih.gov Conversely, studies have also shown that exogenously administering one NAE can modulate the levels of others, highlighting a complex feedback and cross-regulation network within the CNS lipidome. For instance, treatment with palmitoylethanolamide (B50096) (PEA) was found to significantly decrease the levels of the endocannabinoid anandamide and at least 20 other endogenous lipids across the central nervous system. frontiersin.org
Tissue-Specific Lipidome Associations
The association of LEA with the broader lipidome is also evident in specific tissues, reflecting localized physiological functions.
Metabolomic profiling of human colon tissue has identified differences in lipid metabolite abundance, including endocannabinoids, between the ascending and descending colon. wjgnet.com These differences are linked to the regulation of body weight, with LEA being one of the lipid metabolites identified in this complex milieu. wjgnet.com This suggests a role for localized LEA signaling in the gut's contribution to systemic energy metabolism.
In the skin, LEA is one of the primary NAEs found in both the dermis and epidermis. researchgate.net The skin's barrier function and inflammatory state are heavily dependent on its lipid composition. Research using tissue-engineered skin models has shown that supplementing the culture medium with linoleic acid—the direct fatty acid precursor to LEA—not only increases LEA levels but also alters the broader lipid profile, including the composition of phospholipids (B1166683) and triglycerides. researchgate.net
| Biological State / Tissue | Key Finding Regarding LEA and Lipidome Perturbation | Reference |
|---|---|---|
| Overweight Humans (Plasma) | LEA concentrations are elevated and correlate positively with circulating cholesterol and triglycerides. | nih.gov |
| Human Colon Tissue | Differences in the lipid metabolome, including LEA, between colon regions are associated with body weight regulation. | wjgnet.com |
| Human Skin | LEA is a main N-acylethanolamine in the skin, and availability of its precursor (linoleic acid) impacts the broader epidermal lipid profile. | researchgate.net |
Advanced Research Methodologies and Analytical Approaches
Quantitative Lipidomics Techniques for Endogenous Phospho-Linoleoyl Ethanolamide and Linoleoyl Ethanolamide Profiling
Quantitative lipidomics aims to accurately measure the amounts of specific lipid molecules within a biological sample. This is essential for understanding the physiological and pathological roles of this compound and linoleoyl ethanolamide. Recent advances in mass spectrometry have enabled the development of robust methods for their detection and quantification. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for the quantitative analysis of N-acylethanolamines (NAEs), including linoleoyl ethanolamide, and their phosphorylated precursors. nih.govfrontiersin.org This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying these low-abundance lipids from a complex biological matrix. frontiersin.org
In these methods, lipid extracts are first separated using liquid chromatography, typically with a reverse-phase C18 column. nih.gov The separated molecules are then ionized, commonly using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation of the parent molecule. nih.gov The mass spectrometer then isolates the protonated parent ion ([M+H]⁺) of the analyte and subjects it to collision-induced dissociation. Specific fragment ions characteristic of the molecule are then detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. researchgate.net For instance, LC-MS/MS methods have been successfully developed for the qualitative and quantitative determination of six different fatty acid amides, including linoleoyl ethanolamide, in various matrices. frontiersin.org
Table 1: Example of LC-MS/MS Parameters for NAE Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reverse-Phase Liquid Chromatography (UPLC/HPLC) |
| Column | e.g., C18 column (2.1 × 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Gradient elution using solvents like water with formic acid and acetonitrile/isopropanol. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in positive mode. nih.gov |
| MS Analysis | Tandem Mass Spectrometry (MS/MS). researchgate.net |
| Quantification Mode | Multiple Reaction Monitoring (MRM). researchgate.net |
The accuracy of quantitative analysis heavily depends on the initial sample preparation and lipid extraction. nih.gov The goal is to efficiently extract the lipids of interest from biological matrices such as plasma, tissues, or cell cultures while removing interfering substances like proteins and salts. nih.govescholarship.org
The most common methods for extracting lipophilic molecules like this compound and linoleoyl ethanolamide are based on liquid-liquid extraction protocols developed by Folch et al. or Bligh and Dyer. nih.gov These methods typically use a mixture of chloroform (B151607) and methanol, often with water, to create a two-phase system. The lipids partition into the lower organic phase, which is then collected. nih.gov
Following the initial extraction, a sample clean-up and enrichment step is often required to isolate the NAE fraction from more abundant lipid classes. nih.gov Solid-phase extraction (SPE) using a silica (B1680970) gel column is a widely used technique for this purpose. nih.govescholarship.org The crude lipid extract is loaded onto the column, and washes with non-polar solvents remove neutral lipids. The NAEs, which are retained through interaction with the silica, are then eluted using a more polar solvent mixture, such as ethyl acetate/acetone or methanol/chloroform. nih.gov This fractionation significantly improves the quality of the sample for subsequent LC-MS/MS analysis. escholarship.org
For absolute and accurate quantification in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard. nih.govresearchgate.net These standards are molecules that are chemically identical to the analyte of interest but contain heavier isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)) at specific positions. This results in a mass difference that is easily detectable by the mass spectrometer. nih.gov
A deuterated version of linoleoyl ethanolamide, such as linoleoyl ethanolamide-d4, is often used as an internal standard. medchemexpress.com The SIL-IS is added to the biological sample at a known concentration before the extraction process begins. escholarship.org Because the SIL-IS has virtually identical chemical and physical properties to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. medchemexpress.com By comparing the signal intensity of the endogenous analyte to the known concentration of the co-eluting SIL-IS, a precise and accurate quantification can be achieved, correcting for any variations during sample handling and analysis. researchgate.netlipidmaps.org
Sample Preparation and Extraction Methodologies for Biological Matrices
In Vitro and Ex Vivo Models for Mechanistic Elucidation
To investigate the specific biological roles of this compound and linoleoyl ethanolamide, researchers utilize various in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) models. These systems allow for the detailed study of biosynthesis, signaling pathways, and receptor interactions.
Cultured cell lines are invaluable tools for studying the cellular and molecular mechanisms of NAEs. This compound is recognized as a biosynthetic intermediate in the formation of linoleoyl ethanolamide. caymanchem.com This biosynthesis is thought to occur via pathways similar to those for anandamide (B1667382), involving the hydrolysis of a precursor N-acylphosphatidylethanolamine (NAPE) by a phospholipase C-type enzyme. caymanchem.com
Several cell lines have been used to study NAEs. For example, linoleoyl ethanolamide has been isolated from mouse J774 macrophages and N18 neuroblastoma cells. nih.govnih.gov In these cell systems, the levels of NAEs, including linoleoyl ethanolamide, were shown to increase significantly upon stimulation with a calcium ionophore, indicating a stimulus-dependent biosynthesis. nih.gov
More recent studies have used macrophage cell lines, such as RAW264.7, to investigate the signaling functions of linoleoyl ethanolamide. In one study, linoleoyl ethanolamide was shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory molecules. researchgate.net The research indicated that this anti-inflammatory effect was achieved by inhibiting the activation of the Toll-like receptor 4 signaling pathway and the subsequent nuclear translocation of the transcription factor NF-κB. researchgate.net Other studies using cell-based assays have shown that linoleoyl ethanolamide can increase the phosphorylation of ERK and AP-1-dependent transcription in a manner independent of cannabinoid receptors. caymanchem.comcaymanchem.com
Ex vivo models using isolated tissues are critical for characterizing the pharmacological activity of lipid mediators at their receptor targets. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays typically use membrane preparations from cells or tissues that express the receptor of interest. A radiolabeled ligand is incubated with the membranes, and the ability of an unlabeled compound, such as linoleoyl ethanolamide, to compete with and displace the radioligand is measured.
Binding assays have shown that linoleoyl ethanolamide has a weak affinity for the cannabinoid receptors CB1 and CB2. caymanchem.comcaymanchem.com It inhibits the binding of the potent synthetic cannabinoid agonist [³H]CP-55,940 with Kᵢ values in the micromolar range, indicating a much lower affinity than classical cannabinoids. nih.govmedchemexpress.com Other research has suggested that fatty acid ethanolamides, including linoleoyl ethanolamide, may act as ligands for other G-protein coupled receptors, such as OSGPR116 (also known as GPR119). google.com
Functional assays in isolated tissues measure the physiological response to a compound. For example, the mouse isolated vas deferens preparation has been used to assess the cannabimimetic activity of NAEs. In this assay, electrical stimulation causes the tissue to contract, and cannabinoid receptor agonists inhibit this contraction. Linoleoyl ethanolamide has been shown to produce an inhibitory effect in this preparation, similar to anandamide. nih.gov
Table 2: Reported Receptor Binding Affinities for Linoleoyl Ethanolamide
| Receptor | Assay Type | Radioligand | Kᵢ Value (μM) | Source |
|---|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Competition Binding | [³H]CP-55,940 | 10 | nih.govcaymanchem.commedchemexpress.com |
| Cannabinoid Receptor 2 (CB2) | Competition Binding | [³H]CP-55,940 | 25 | nih.govcaymanchem.commedchemexpress.com |
Cell Culture Systems for Biosynthesis and Signaling Studies
In Vivo Animal Models for Investigating Endogenous Roles and Metabolic Regulation
In vivo animal models are indispensable for elucidating the physiological and pathological roles of endogenous lipids like this compound and its related metabolites. These models allow researchers to study the complex interplay of biosynthetic and degradative pathways in a whole-organism context, which is unachievable through in vitro experiments alone. Rodent models, particularly mice, have been central to investigating the N-acylethanolamine (NAE) metabolic network, of which this compound is a key intermediate. nih.gov Studies using animal models have been crucial in exploring the anti-inflammatory effects of linoleoyl ethanolamide (LEA), the dephosphorylated product of this compound, in conditions such as contact dermatitis. researchgate.net These models are foundational for dissecting metabolic regulation through genetic and pharmacological manipulation.
Genetic Manipulation Approaches (e.g., Enzyme Knockouts)
Genetic modification, especially the creation of knockout (KO) animals lacking specific enzymes, has been a powerful strategy to probe the in vivo contribution of various biosynthetic pathways to NAE pools. A primary target for this approach has been the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which was long considered the main enzyme for synthesizing NAEs by hydrolyzing N-acylphosphatidylethanolamines (NAPEs). universiteitleiden.nljbpr.in However, studies on NAPE-PLD KO mice have revealed a more complex picture, suggesting the existence of alternative, NAPE-PLD-independent pathways, some of which proceed via phospho-NAE intermediates like this compound. universiteitleiden.nlwikipedia.org
Multiple research groups have developed distinct NAPE-PLD KO mouse lines, and analyses of their lipidomes have sometimes yielded differing results, highlighting the complexity of NAE metabolism. nih.gov In some KO models, the deletion of NAPE-PLD led to significant reductions in saturated and monounsaturated NAEs, such as N-palmitoyl ethanolamine (B43304) (PEA) and N-oleoyl ethanolamine (OEA), particularly in the brain. jbpr.innih.gov Conversely, the levels of polyunsaturated NAEs, including anandamide (AEA), were decreased in some KO strains but not others, leading to the hypothesis that alternative pathways are critical for their production. universiteitleiden.nl The levels of LEA were not measured in some of the initial NAPE-PLD KO studies. jbpr.innih.gov
Later, more comprehensive lipidomics studies on NAPE-PLD KO mice demonstrated that the enzyme's deletion results in widespread, region-specific alterations in the brain lipidome that extend beyond NAEs to include 2-arachidonoyl glycerol (B35011) (2-AG) and prostaglandins. nih.govsemanticscholar.org This suggests NAPE-PLD plays a broader role in lipid metabolism than previously understood. nih.gov The existence of alternative pathways is supported by findings that in macrophages, AEA elevation can be induced in a NAPE-PLD-independent manner, involving the hydrolysis of NAPE by a phospholipase C (PLC)-type enzyme to form a phospho-NAE, which is then dephosphorylated to the final NAE. universiteitleiden.nlwikipedia.org Similarly, in Drosophila, light exposure prompts a PLC-dependent increase in both this compound and LEA, further supporting a direct precursor-product relationship within this alternative pathway. nih.gov
Table 1: Summary of Findings in NAPE-PLD Knockout (KO) Mouse Models
| NAE Species | Effect of NAPE-PLD Knockout | Brain Region Specificity | Reference |
|---|---|---|---|
| Saturated NAEs (e.g., PEA, SEA) | Significant decrease | Widespread in the brain | jbpr.innih.gov |
| Monounsaturated NAEs (e.g., OEA) | Significant decrease | Widespread in the brain | jbpr.innih.gov |
| Anandamide (AEA, a polyunsaturated NAE) | Decreased in some KO strains, but unaffected in others | Region-specific changes observed | universiteitleiden.nlnih.gov |
| Linoleoyl Ethanolamide (LEA) | Not consistently measured in early studies | Not specified | jbpr.innih.gov |
| 2-Arachidonoyl Glycerol (2-AG) | Altered levels (increased or decreased) | Highly region-specific (e.g., increased in Thalamus, decreased in Hypothalamus) | nih.govsemanticscholar.org |
This table synthesizes data from multiple studies on different NAPE-PLD KO mouse lines. Results can vary based on the specific mouse strain and analytical methods used.
Pharmacological Tools for Pathway Modulation
Pharmacological modulators that target the enzymes involved in NAE metabolism are critical tools for studying the dynamics of pathways involving this compound. These agents allow for the acute and reversible manipulation of specific metabolic steps, complementing the chronic alterations seen in genetic models. Research in this area has focused primarily on inhibitors of NAE biosynthesis and degradation.
An example of a tool for modulating the biosynthetic pathway is LEI-401, a selective, potent, and CNS-active inhibitor of NAPE-PLD. wikipedia.org In vivo administration of such inhibitors can help clarify the specific contribution of the NAPE-PLD pathway to the formation of different NAEs in various physiological or pathological states. wikipedia.org Another compound that has been shown to modulate NAE levels through a NAPE-PLD-dependent mechanism is cannabidiol (B1668261) (CBD). Studies have demonstrated that CBD fails to increase NAE levels in NAPE-PLD KO mice, suggesting that NAPE-PLD activity is required for this effect of CBD. semanticscholar.org
On the degradation side, inhibitors of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for breaking down NAEs like LEA and AEA, have been extensively developed. researchgate.net By blocking FAAH, these inhibitors increase the endogenous levels of NAEs, allowing researchers to study the downstream consequences of enhanced NAE signaling. researchgate.net Comparing the effects of NAPE-PLD inhibitors with FAAH inhibitors allows for a detailed dissection of the roles of NAE synthesis versus degradation in controlling signaling events.
Furthermore, other compounds have been identified that modulate related lipid signaling pathways and may influence the metabolism of this compound. For instance, the serine hydrolase inhibitor WWL70 has been used in animal models to investigate neuroprotective functions related to lipid signaling. kcl.ac.uk The development of selective agonists and antagonists for receptors that are targets of NAEs, such as cannabinoid receptors (CB1, CB2) and peroxisome proliferator-activated receptors (PPARs), also provides an indirect but powerful means to probe the functional significance of this metabolic pathway. nih.gov
Table 2: Examples of Pharmacological Tools for Modulating NAE Pathways
| Tool | Target Enzyme/Pathway | Effect | Application in Research | Reference |
|---|---|---|---|---|
| LEI-401 | N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Inhibition | Investigating the in vivo contribution of NAPE-PLD to NAE biosynthesis. | wikipedia.org |
| Cannabidiol (CBD) | NAPE-PLD-dependent pathway | Upregulation of NAE levels | Studying the mechanisms by which exogenous compounds modulate endogenous lipid levels. | semanticscholar.org |
| FAAH Inhibitors (e.g., URB597) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Elevating endogenous NAE levels to study their physiological effects (e.g., analgesia, anti-inflammation). | semanticscholar.orgresearchgate.net |
Q & A
Q. What is the biosynthetic pathway of phospho-Linoleoyl Ethanolamide (phospho-LEA) in biological systems?
Phospho-LEA is synthesized via phospholipase C (PLC)-mediated hydrolysis of N-acylphosphatidylethanolamine (NAPE), a reaction that cleaves the phosphodiester bond to release the phosphorylated ethanolamide derivative . This pathway parallels the biosynthesis of other N-acylethanolamines (e.g., anandamide), where NAPE serves as the precursor. Key enzymes involved include phospholipase D (PLD) for dephosphorylation and glycerophosphodiesterase (GDE1) for further processing .
Methodological Insight : To validate this pathway, researchers can:
Q. How can researchers structurally characterize phospho-LEA and distinguish it from related ethanolamides?
Phospho-LEA’s structure (C20H40NNa2O5P; disodium salt) includes a linoleoyl chain (9Z,12Z-octadecadienoic acid) linked to a phosphoethanolamine group. Differentiation from analogs (e.g., oleoyl ethanolamide) requires:
- Nuclear Magnetic Resonance (NMR) : Analyze double-bond positions in the linoleoyl chain via ¹H and ¹³C NMR .
- Mass Spectrometry (MS) : Use high-resolution LC/MS to identify the molecular ion ([M+H]+ at m/z 451.495) and fragmentation patterns .
- Chromatographic separation : Optimize reverse-phase HPLC conditions to resolve phospho-LEA from co-eluting lipids .
Q. What are the primary physiological roles of phospho-LEA in vivo?
Phospho-LEA is implicated in regulating food intake by prolonging feeding latency and post-meal intervals, potentially via interactions with cannabinoid receptors (CB1/CB2) or other lipid-signaling pathways . Its precursor, linoleoyl ethanolamide, exhibits weak binding to CB1 (Ki = 10 μM) and CB2 (Ki = 25 μM), suggesting phospho-LEA may modulate endocannabinoid tone indirectly .
Q. Experimental Design :
- Behavioral assays : Measure feeding behavior in rodent models after phospho-LEA administration.
- Receptor binding : Perform competitive displacement assays using [³H]CP-55,940 as a radioligand .
- Gene expression : Quantify downstream targets (e.g., PPAR-α) via qPCR in hypothalamic tissue .
Advanced Research Questions
Q. How does phospho-LEA’s mechanism of action differ from other fatty acid ethanolamides (e.g., anandamide or oleoyl ethanolamide)?
Unlike anandamide (a high-affinity CB1 agonist), phospho-LEA lacks direct psychotropic effects but may enhance endocannabinoid signaling via allosteric modulation or by serving as a metabolic reservoir . Oleoyl ethanolamide, in contrast, regulates satiety via PPAR-α activation, suggesting phospho-LEA’s phosphate group confers distinct receptor selectivity or stability .
Q. Methodological Approach :
- Comparative binding assays : Test phospho-LEA against CB1/CB2, PPAR-α, and TRPV1 receptors.
- Metabolic stability : Assess half-life in plasma or cerebrospinal fluid using LC/MS .
- Knockout models : Compare effects in CB1/PPAR-α knockout mice to identify receptor dependencies.
Q. What experimental challenges arise in quantifying phospho-LEA in complex biological matrices?
Phospho-LEA exists at low nanomolar concentrations in tissues and is prone to degradation during sample preparation. Key challenges include:
Q. Best Practices :
Q. How can researchers resolve contradictions in phospho-LEA’s reported bioactivity across studies?
Discrepancies may arise from differences in model systems (e.g., cell lines vs. in vivo), dosing protocols, or analytical sensitivity. For example:
Q. Strategy for Reconciliation :
Q. What advanced techniques are suitable for mapping phospho-LEA’s spatial distribution in tissues?
- Imaging Mass Spectrometry (IMS) : Matrix-assisted laser desorption/ionization (MALDI)-IMS can localize phospho-LEA in brain regions like the hypothalamus .
- Immunohistochemistry : Develop custom antibodies against phospho-LEA (validated via knockout tissue controls) .
- Isotopic labeling : Track synthesis/degradation dynamics using ¹³C-linoleic acid precursors .
Q. How does phospho-LEA interact with lipid membranes or carrier proteins in vivo?
The phosphate group enhances hydrophilicity, likely limiting passive diffusion across membranes. Proposed mechanisms include:
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